molecular formula C24H27FN2O5 B12787507 1-(4-(3-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)propoxy)-3-methoxyphenyl)-2-hydroxyethanone CAS No. 170170-48-6

1-(4-(3-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)propoxy)-3-methoxyphenyl)-2-hydroxyethanone

Cat. No.: B12787507
CAS No.: 170170-48-6
M. Wt: 442.5 g/mol
InChI Key: BGCPETUXPSZMBH-UHFFFAOYSA-N
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Description

1-(4-(3-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)propoxy)-3-methoxyphenyl)-2-hydroxyethanone is a complex organic compound that features a benzisoxazole ring, a piperidine ring, and a fluorine substituent. This compound is primarily used in medicinal chemistry and drug discovery, particularly in the synthesis of atypical antipsychotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)propoxy)-3-methoxyphenyl)-2-hydroxyethanone involves multiple steps, starting with the preparation of the benzisoxazole ring. The benzisoxazole is typically synthesized via a [3+2] cycloaddition reaction of nitrile oxides and arynes . The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the attachment of the hydroxyethanone group through an etherification reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)propoxy)-3-methoxyphenyl)-2-hydroxyethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzisoxazoles, alcohols, and carboxylic acids .

Scientific Research Applications

1-(4-(3-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)propoxy)-3-methoxyphenyl)-2-hydroxyethanone is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(3-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)propoxy)-3-methoxyphenyl)-2-hydroxyethanone is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of the hydroxyethanone group enhances its solubility and bioavailability, making it a valuable compound in drug development .

Properties

CAS No.

170170-48-6

Molecular Formula

C24H27FN2O5

Molecular Weight

442.5 g/mol

IUPAC Name

1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]-2-hydroxyethanone

InChI

InChI=1S/C24H27FN2O5/c1-30-23-13-17(20(29)15-28)3-6-21(23)31-12-2-9-27-10-7-16(8-11-27)24-19-5-4-18(25)14-22(19)32-26-24/h3-6,13-14,16,28H,2,7-12,15H2,1H3

InChI Key

BGCPETUXPSZMBH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)CO)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F

Origin of Product

United States

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